molecular formula C8H8ClNOS B2879762 6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride CAS No. 934703-86-3

6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride

Cat. No. B2879762
M. Wt: 201.67
InChI Key: UTDHMKWKFDMNKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride” is a chemical compound. It is related to compounds like (2-Chlorophenyl) (6,7-dihydrothieno [3,2-c]pyridin-5 (4H)-yl)acetonitrile and Clopidogrel Related Compound A . These compounds have a similar structure and are often used in chemical research .


Synthesis Analysis

The synthesis of similar compounds involves multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like X-ray structural analysis . For example, the molecular formula of (2-Chlorophenyl) (6,7-dihydrothieno [3,2-c]pyridin-5 (4H)-yl)acetonitrile is C15H13ClN2S .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, the average mass of (2-Chlorophenyl) (6,7-dihydrothieno [3,2-c]pyridin-5 (4H)-yl)acetonitrile is 288.795 Da and its monoisotopic mass is 288.048798 Da .

Scientific Research Applications

Novel Synthetic Approaches

  • One-Pot Synthesis of Pyrindines and Tetrahydroquinolines : A method was described for synthesizing cyclopentyl and cyclohexyl annealed pyridines via a one-pot, four-component process involving an electron-poor (hetero)aryl halide, terminal propargyl alcohol, cyclic N-morpholino alkene, and ammonium chloride. This process underscores the central role of pyridyl cores in pharmaceutical chemistry and supramolecular coordination chemistry due to their broad applications (Yehia, Polborn, & Müller, 2002).

Development of Fused Pyridine Derivatives

  • Pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines Synthesis : A study on the preparation of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates illustrates the versatility of pyridine derivatives for synthesizing complex heterocyclic structures, potentially useful in drug discovery and development (Bakhite, Al‐Sehemi, & Yamada, 2005).

Chiroptical Properties Research

  • N-(2-Chloro-7-cyclopropyl-4,7-dihydro-4-oxo-thieno[2,3-b]pyridine-5-carbonyl) L-α-Amino Esters : Research into the chiroptical properties of certain L-α-amino esters highlights the potential for these compounds in studying conformational isomerism and developing enantiomerically pure pharmaceuticals (El-Abadelah et al., 1997).

Advanced Materials and Catalysis

  • Zn(II) Phenoxides for Copolymerization : The catalytic activity of zinc phenoxides in the copolymerization of epoxides and carbon dioxide showcases the potential of pyridine derivatives in creating environmentally friendly polymers and materials, demonstrating the broad applicability of these compounds beyond pharmaceuticals (Darensbourg et al., 1999).

properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNOS/c9-8(11)10-3-1-7-6(5-10)2-4-12-7/h2,4H,1,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDHMKWKFDMNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.